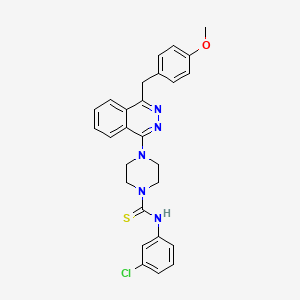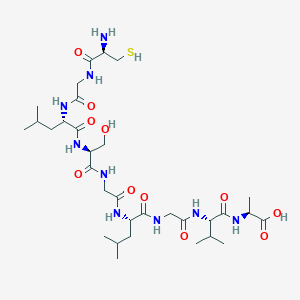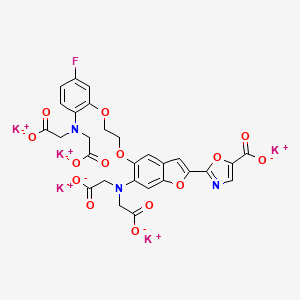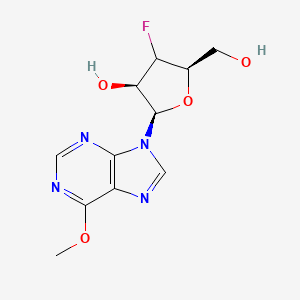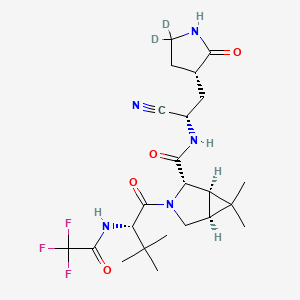
Deunirmatrelvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deunirmatrelvir is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of drug development, to study the pharmacokinetics and metabolic profiles of pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Deunirmatrelvir is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. The process involves the use of deuterium, which is introduced into the compound through specific chemical reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and other reagents under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Deunirmatrelvir undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: The replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Deunirmatrelvir is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and interactions of deuterium-labeled drugs in biological systems.
Medicine: Developing new pharmaceuticals with improved pharmacokinetic and metabolic profiles.
Industry: Enhancing the stability and efficacy of drugs through isotopic labeling
Wirkmechanismus
Deunirmatrelvir exerts its effects by incorporating deuterium into drug molecules, which can alter their pharmacokinetic and metabolic profiles. The presence of deuterium can affect the rate of drug metabolism, leading to changes in the drug’s half-life, bioavailability, and overall efficacy. The molecular targets and pathways involved in these effects depend on the specific drug being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: An antiviral medication developed by Pfizer, used in combination with ritonavir to treat COVID-19.
Lufotrelvir: A covalent protease inhibitor, also developed by Pfizer, but requires intravenous administration.
Uniqueness
Deunirmatrelvir is unique due to its deuterium labeling, which provides distinct advantages in studying drug metabolism and pharmacokinetics. The incorporation of deuterium can lead to improved stability and efficacy of drugs, making it a valuable tool in pharmaceutical research .
Eigenschaften
CAS-Nummer |
2861202-79-9 |
|---|---|
Molekularformel |
C23H32F3N5O4 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2 |
InChI-Schlüssel |
LIENCHBZNNMNKG-USGSOOCSSA-N |
Isomerische SMILES |
[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H] |
Kanonische SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B12392709.png)


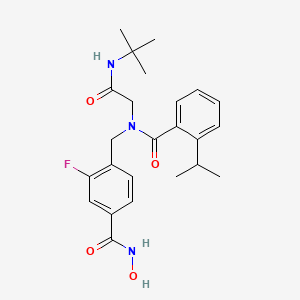
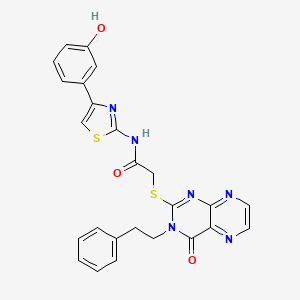
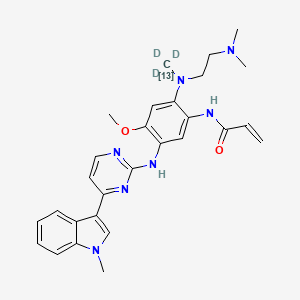
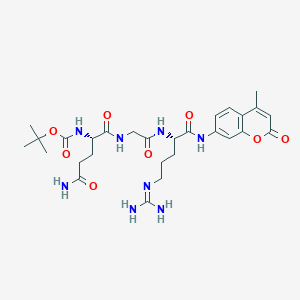
![5-bromo-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392763.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)
